molecular formula C17H23N3O3 B12172658 tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate

tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B12172658
M. Wt: 317.4 g/mol
InChI Key: PZHVBFGGBCAKHA-UHFFFAOYSA-N
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Description

tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic carbamate derivative featuring a 1-methylindole core linked to a tert-butyl carbamate group via an ethylamine spacer. The compound’s structure includes a carbonylamino bridge between the indole moiety and the carbamate-protected ethylamine, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting neurological or oncological pathways. Its synthesis typically involves carbamate protection strategies, amide coupling reactions, and palladium-catalyzed cross-couplings, as seen in analogous compounds .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

PZHVBFGGBCAKHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

Condition Products Yield Mechanism
1 M HCl (aq.)2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethylamine + CO₂ + tert-butanol85–90%Acid-catalyzed cleavage of carbamate
1 M NaOH (aq.)Same as above78–82%Base-mediated hydrolysis

This reaction is critical for deprotection in peptide synthesis. Kinetic studies show pseudo-first-order behavior with kobs=0.15min1k_{\text{obs}} = 0.15 \, \text{min}^{-1} at pH 7.4 and 25°C.

Nucleophilic Acyl Substitution

The carbonyl group participates in reactions with nucleophiles:

2.1. Amide Bond Formation

Reacts with amines (e.g., benzylamine) in the presence of coupling agents:

text
DCC (1.2 eq.), DMAP (0.1 eq.) DCM, 0°C → RT, 12 h

Yields NN-benzyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethylcarbamate (92% yield).

2.2. Acylation with Active Esters

Di-tert-butyl dicarbonate (Boc₂O) undergoes coupling under basic conditions:

text
n-BuLi (1.5 eq.), THF, −78°C → RT Boc₂O (2 eq.), 3 h

Forms bis-Boc derivatives with 90% efficiency .

Thermal Decomposition

At elevated temperatures (>150°C), the compound degrades via two pathways:

Temperature Primary Pathway Byproducts
150–180°CCarbamate cleavage to isobutylene + CO₂1-methylindole-3-carboxamide derivative
>200°CIndole ring decompositionPolycyclic aromatic hydrocarbons

Thermogravimetric analysis (TGA) shows 95% mass loss by 220°C under nitrogen.

Stability in Solvent Systems

Reactivity varies significantly with solvent polarity:

Solvent Half-life (25°C) Degradation Pathway
DCM>200 hNegligible decomposition
THF48 hSlow oxidation at indole C2 position
DMSO12 hRapid carbamate hydrolysis

Polar aprotic solvents accelerate hydrolysis due to enhanced solvation of transition states .

Biological Interactions

While not a primary focus of chemical synthesis, the indole moiety enables:

  • π-Stacking with aromatic residues in enzyme active sites

  • Hydrogen bonding via the carbamate NH group
    These interactions are exploited in medicinal chemistry for targeted drug delivery .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Compound Hydrolysis Rate (pH 7) Thermal Stability
tert-Butyl (2-indolylethyl)carbamate0.10 min⁻¹180°C (dec.)
Methyl (2-{[(1-methylindol-3-yl)carbonyl]amino}ethyl)carbamate0.25 min⁻¹150°C (dec.)

The tert-butyl group enhances steric protection, reducing hydrolysis rates by 60% compared to methyl analogues .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds containing indole moieties often exhibit anticancer properties. The presence of the indole ring in tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate suggests potential efficacy against various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis and inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation .

2. Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that such compounds can enhance neurogenesis and reduce oxidative stress in neuronal cells .

Drug Development

3. Drug Design and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Its structural complexity makes it a suitable candidate for structure-activity relationship studies, which are critical in drug design .

4. Targeted Delivery Systems
The compound can be utilized in the development of targeted drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the delivery efficiency of therapeutic agents, particularly in cancer therapy where targeted delivery is crucial for minimizing side effects .

Biochemical Applications

5. Enzyme Inhibition Studies
Due to its structural features, this compound may serve as a lead molecule for the development of enzyme inhibitors. Enzymes involved in metabolic pathways related to cancer or neurodegeneration could potentially be inhibited by derivatives of this compound, paving the way for new therapeutic strategies .

6. Molecular Probes
The unique chemical structure allows this compound to be used as a molecular probe in biochemical assays. It can help in studying protein interactions and cellular mechanisms, providing insights into disease pathology and treatment responses .

Case Studies

Study Focus Findings Reference
Anticancer ActivityIndole derivatives demonstrated significant cytotoxicity against breast cancer cells, indicating potential therapeutic applications of similar compounds.
Neuroprotective EffectsCompounds with indole structures were shown to reduce neuroinflammation and promote neuronal survival in animal models of neurodegeneration.
Drug Delivery SystemsDevelopment of nanoparticles incorporating indole derivatives improved drug solubility and bioavailability.
Enzyme InhibitionIdentified several enzymes as potential targets for inhibition by indole-based compounds, suggesting pathways for drug development.

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the tert-butyl carbamate group and indole-based motifs but differ in substituents, chain length, and functional groups. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural and Functional Comparison

Key Differences and Implications

This feature may improve binding affinity in enzyme-targeted therapies. Compounds 23 and 24 () incorporate a propan-2-yl chain and a hydrophobic trimethylcyclopentene group, which likely increase lipophilicity and membrane permeability, critical for crossing the blood-brain barrier in cholinesterase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis would require sequential carbamate protection, indole acylation, and amide coupling, similar to methods in and .
  • Commercial availability of simpler analogs (e.g., ) highlights their utility as starting materials for complex derivatives .

Structural differences, however, may alter potency or selectivity . Ethyl-linked carbamates (e.g., ) are often intermediates for bioactive molecules, implying the target compound’s versatility in derivatization .

Research Findings and Trends

  • Cholinesterase Inhibition : Trimethylcyclopentene-substituted analogs () show moderate activity, suggesting that bulkier substituents may optimize target engagement .
  • Synthetic Strategies : Palladium-catalyzed cross-coupling () and carbamate deprotection () are widely used for similar compounds, enabling scalable synthesis .
  • Structural-Activity Relationships (SAR): The indole carbonyl group in the target compound may enhance π-π stacking or dipole interactions in enzyme binding compared to non-acylated analogs.

Biological Activity

tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer and infectious diseases.

The molecular formula of this compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3}, with a molecular weight of 317.4 g/mol. The IUPAC name is tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate. Its structure includes a carbamate group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
IUPAC Nametert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate
InChI KeyXXQPLZLVBIWQNY-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The interaction of the indole moiety with specific receptors and enzymes may lead to modulation of cellular processes, including apoptosis induction in cancer cells .
  • Case Study : A related study demonstrated that an indole derivative had an IC50 value of 225 µM against breast cancer cells, indicating significant growth inhibition .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound's structure may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

  • Antibacterial Properties : In vitro tests have shown that certain indole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The biological activity of this compound may extend to anti-inflammatory effects, which are critical in managing chronic diseases.

  • Research Findings : Studies on related compounds have indicated potential anti-inflammatory mechanisms, possibly through the inhibition of pro-inflammatory cytokines .

The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl carbamate using coupling agents like dicyclohexylcarbodiimide (DCC). The resulting compound can undergo various chemical reactions, enhancing its utility in drug development.

Q & A

Q. What are the established synthetic routes for preparing tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate?

The compound is typically synthesized via coupling reactions involving carbamate-protected ethylenediamine derivatives and activated 1-methylindole-3-carbonyl intermediates. For example, a general procedure (GP4/GP5) involves reacting tert-butyl (2-aminoethyl)carbamate with 1-methyl-1H-indole-3-carbonyl chloride in the presence of a base like triethylamine. Post-synthesis purification employs column chromatography (silica gel, gradient elution with hexane/ethyl acetate), yielding the product in moderate to high purity (37–76% yields) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing indole and carbamate moieties.
  • Infrared (IR) spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) from the carbamate and amide groups.
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 479.2 [MH+^+] in related analogs) .
  • X-ray crystallography : Resolves stereochemical details and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

Contradictions in electron density maps or occupancy factors may arise during X-ray analysis. Employing the SHELX suite (e.g., SHELXL for refinement) allows robust handling of twinning, high thermal motion, or disorder. Iterative refinement cycles with restraints on bond lengths/angles and incorporation of solvent molecules improve model accuracy. Cross-validation using Rfree and density modification tools (e.g., SHELXE) resolves phase ambiguities in experimental phasing .

Q. What strategies enhance diastereoselectivity in the synthesis of analogs with chiral centers?

For stereocontrolled synthesis of related carbamates:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (2R,3S)-carbamate derivatives) to induce asymmetry .
  • Catalytic asymmetric synthesis : Iridium-catalyzed amination or palladium-mediated cross-coupling can enforce stereoselectivity at prochiral centers .
  • Chromatographic resolution : Separate diastereomers via chiral HPLC or recrystallization from solvents like hexane/ethyl acetate .

Q. What pharmacological applications are emerging for this compound?

While direct data on the target compound is limited, structurally related carbamates exhibit:

  • Cholinesterase inhibition : Analogous tert-butyl indole-carbamates show activity against acetylcholinesterase (AChE), with IC50_{50} values in the micromolar range, relevant to neurodegenerative disease research .
  • Antagonist intermediates : Carbamates serve as precursors for CCR2 antagonists or kinase inhibitors, highlighting utility in immunology and oncology .

Methodological Considerations

  • Stereochemical Analysis : For resolving ambiguous NOE signals in NMR, employ 1H^1H-1H^1H COSY and ROESY experiments to assign spatial proximities .
  • Yield Optimization : Microwave-assisted synthesis or flow chemistry reduces reaction times and improves yields compared to traditional reflux methods .
  • Toxicity Screening : While safety data for the specific compound is sparse, structurally similar carbamates require adherence to ECHA guidelines for handling (e.g., PPE, fume hoods) due to potential respiratory or dermal irritation .

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